Gemcitabine elaidate (also known as CP-4126 and gemcitabine-5'-elaidic ester) is a lipophilic, unsaturated fatty acid ester derivative of gemcitabine (dFdC). [] Gemcitabine is a widely used chemotherapeutic agent, classified as an antimetabolite deoxynucleoside analogue. [] Gemcitabine elaidate serves as a prodrug, designed to improve upon the limitations of gemcitabine, particularly its dependence on specific nucleoside transporters for cellular entry. [] In scientific research, gemcitabine elaidate plays a crucial role in investigating novel drug delivery strategies and overcoming drug resistance mechanisms in various cancers, particularly pancreatic cancer. [, ]
Gemcitabine elaidate is a lipid-drug conjugate derived from the chemotherapeutic agent gemcitabine and elaidic acid. This compound is designed to enhance the stability and cellular uptake of gemcitabine, particularly in overcoming resistance associated with the human equilibrative nucleoside transporter 1. Gemcitabine elaidate has been primarily investigated for its potential in treating various cancers, including pancreatic cancer, non-small-cell lung cancer, and metastatic pancreatic adenocarcinoma .
The synthesis of gemcitabine elaidate involves a chemical reaction where gemcitabine is covalently linked to elaidic acid. This process enhances the lipophilicity of gemcitabine, facilitating its cellular uptake without relying on nucleoside transporters .
The conjugation reaction typically employs esterification techniques, where the hydroxyl group of the sugar moiety in gemcitabine reacts with the carboxylic group of elaidic acid. The resulting ester bond increases the stability of gemcitabine in biological systems, allowing for more effective delivery to tumor sites .
The molecular formula of gemcitabine elaidate is C27H43F2N3O5, with a molecular weight of approximately 527.654 g/mol. The compound features a complex structure that includes a difluorinated pyrimidine base and a long-chain fatty acid moiety (elaidic acid) linked via an ester bond .
Gemcitabine elaidate undergoes hydrolysis in vivo to release gemcitabine. The primary reaction involves the cleavage of the ester bond by esterases present in plasma and within tumor cells. This hydrolysis process is crucial for converting the prodrug into its active form .
The hydrolysis reaction can be represented as follows:
This reaction facilitates the release of gemcitabine at targeted sites within tumors, enhancing its therapeutic efficacy while minimizing systemic exposure .
Gemcitabine elaidate acts as a prodrug that is converted to gemcitabine through enzymatic hydrolysis. Once inside the cell, gemcitabine inhibits key enzymes involved in DNA synthesis, such as ribonucleotide reductase and deoxycytidine kinase. This inhibition leads to depletion of deoxyribonucleotide triphosphates (dNTPs), disrupting DNA replication and inducing apoptosis in cancer cells .
The pharmacokinetics of gemcitabine elaidate demonstrate dose-dependent behavior, with maximum plasma concentrations achieved at the end of infusion. The compound's ability to bypass hENT1-related resistance mechanisms allows for more effective treatment outcomes in resistant cancer types .
Gemcitabine elaidate is characterized as a lipophilic compound due to its fatty acid modification. This lipophilicity enhances its solubility in lipid membranes, facilitating cellular uptake.
Key chemical properties include:
Gemcitabine elaidate has been extensively studied for its potential applications in cancer therapy. It has shown promise in treating solid tumors, particularly pancreatic ductal adenocarcinoma and non-small-cell lung cancer. Research indicates that it may improve therapeutic outcomes when used in combination with other agents or novel delivery systems such as nanoliposomes .
Moreover, ongoing studies are exploring its use in combination therapies aimed at enhancing anti-tumor efficacy and overcoming drug resistance mechanisms associated with conventional treatments .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3